2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide represents a novel class of bioactive compounds with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of the compound involves multi-step reactions, typically starting from readily available benzoxazole derivatives. The structural framework includes a benzo[d]oxazole moiety linked to a pyridazine ring, which is known for its biological significance. The incorporation of sulfur and nitrogen heteroatoms enhances the compound's interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds containing benzo[d]oxazole and its derivatives exhibit antimicrobial activity. For instance, studies have shown that similar compounds can act as quorum sensing inhibitors in Gram-negative bacteria, particularly targeting Pseudomonas aeruginosa. The compound demonstrated moderate growth inhibition at concentrations up to 1000 μg/mL, with specific derivatives showing promising IC50 values against quorum sensing mechanisms .
Anti-inflammatory Activity
Compounds related to this structure have been evaluated for their anti-inflammatory properties. Certain derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory pathways. For example, some benzo[d]oxazole derivatives exhibited IC50 values as low as 0.52 μM against COX-II, indicating strong anti-inflammatory potential .
Anticancer Activity
The potential anticancer activity of the compound is noteworthy. Studies on structurally similar compounds have reported their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyridazine moiety is particularly significant as it has been associated with enhanced cytotoxic effects in cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Quorum Sensing Inhibition : The compound may interfere with bacterial communication systems, reducing virulence factors and biofilm formation.
- Enzyme Inhibition : It exhibits potential as an inhibitor of COX enzymes, which play a crucial role in inflammation and pain pathways.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells, leading to reduced proliferation.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- A study synthesized various benzo[d]oxazole derivatives and assessed their antimicrobial activity, revealing that certain compounds had significant inhibitory effects on bacterial growth and biofilm formation .
- Another research effort highlighted the design of hybrid molecules combining benzo[d]oxazole with triazole structures, which showed enhanced anti-tubercular activity through targeted inhibition of specific enzymes involved in bacterial metabolism .
Data Summary
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c24-17(12-28-19-21-13-4-1-2-5-15(13)26-19)20-9-10-23-18(25)8-7-14(22-23)16-6-3-11-27-16/h1-8,11H,9-10,12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNENOSIHZBRGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.